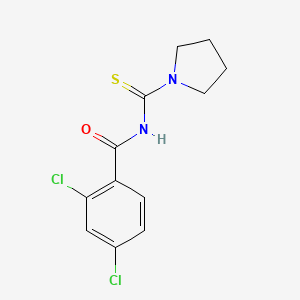

![molecular formula C14H19N3O2 B5517958 (3S*,4S*)-4-环丙基-1-[(2-甲基-5-嘧啶基)甲基]-3-吡咯烷羧酸](/img/structure/B5517958.png)

(3S*,4S*)-4-环丙基-1-[(2-甲基-5-嘧啶基)甲基]-3-吡咯烷羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including structures similar to "(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid," often involves Lewis acid catalyzed reactions, cyclocondensation, and various organic synthesis methods. Lewis acid catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates produce pyrrolidine and tetrahydroquinoline derivatives in moderate to good yields depending on electronic nature and aromatic groups involved (Lu & Shi, 2007). Additionally, cyclodehydration of amino-substituted pyrimidines has led to the synthesis of various mesoionic compounds, showcasing the diverse synthetic routes available for similar structures (Edstrom et al., 1994).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of cyclopropyl and pyrrolidine rings. The detailed molecular geometry can be elucidated using X-ray crystallography or other spectroscopic methods, providing insights into the bond lengths, angles, and overall three-dimensional configuration, which are critical for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactions involving "(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid" and its analogs can include acylation, nitrile anion cyclization, and other reactions typical for pyrrolidine and cyclopropyl containing compounds. For example, nitrile anion cyclization has been employed for the efficient synthesis of pyrrolidine derivatives, which is a pivotal reaction in the construction of various organic compounds with high enantioselectivity and yield (Chung et al., 2005).

科学研究应用

抗菌应用

与"(3S*,4S*)-4-环丙基-1-[(2-甲基-5-嘧啶基)甲基]-3-吡咯烷羧酸"结构相关的化合物已被研究其抗菌特性。例如,一系列具有环烷基氨基基团的氟萘啶,包括环丙基,表现出显着的体外和体内抗菌活性。发现类似于所讨论化合物的核心结构的环丙基的存在增强了这些分子的抗菌功效 (Bouzard 等,1992)。此外,某些具有环丙基部分的喹诺酮衍生物对一系列革兰氏阳性和革兰氏阴性菌表现出有希望的抗菌活性,包括具有挑战性的病原体如铜绿假单胞菌 (Miyamoto 等,1990)。

药物化学中的合成应用

环丙基吡咯烷羧酸的结构基序是各种合成路线中的一个关键特征,旨在生产新的药物化合物。例如,合成α-环丙基-β-高脯氨酸,其具有相似的环丙基和吡咯烷骨架,涉及 1,3-偶极环加成,并已探索用于生成具有潜在药物应用的环状 β-氨基酸 (Cordero 等,2009)。此外,已经研究了噻吩并吡啶酮的合成,包括环丙基衍生物,以了解其抗菌特性,进一步强调了该结构类别在药物开发中的效用 (El-Abadelah 等,1998)。

化学和生物多样性

环丙基吡咯烷羧酸骨架也存在于更广泛的化学和生物背景中,如研究海洋衍生微生物中的四酸化合物。这些化合物包括具有吡咯烷-2,4-二酮核心的各种结构,表现出广泛的生物活性,突出了此类结构在生物活性化合物中的潜力 (Jiang 等,2020)。

属性

IUPAC Name |

(3S,4S)-4-cyclopropyl-1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-15-4-10(5-16-9)6-17-7-12(11-2-3-11)13(8-17)14(18)19/h4-5,11-13H,2-3,6-8H2,1H3,(H,18,19)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJXFZNZIIGCDR-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CN2CC(C(C2)C(=O)O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=N1)CN2C[C@H]([C@@H](C2)C(=O)O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

![3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517911.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)